N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Description
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two distinct pharmacophores: a 5-bromopyridin-2-yl group and a 1,3-dioxoisoindol-2-yl (phthalimide) moiety. Its molecular formula is C₁₆H₁₂BrN₃O₃, with a molecular weight of 374.19 g/mol (calculated from atomic masses). Though direct pharmacological data are unavailable in the provided evidence, its structural features suggest applications in drug discovery, particularly in kinase inhibition or protein-protein interaction modulation .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-5-6-13(18-9-10)19-14(21)7-8-20-15(22)11-3-1-2-4-12(11)16(20)23/h1-6,9H,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMJPQZHTRBDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361837 | |
| Record name | N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6504-78-5 | |
| Record name | N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-bromopyridin-2-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 353.17 g/mol. The structure consists of a brominated pyridine moiety linked to a dioxoisoindole via a propanamide chain, which may contribute to its biological activity.
Anticonvulsant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant effects. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated broad-spectrum anticonvulsant activity across various seizure models in mice, including the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .
Table 1: Anticonvulsant Activity of AS-1
| Test Model | Dose (mg/kg) | Result |
|---|---|---|
| MES | 15, 30, 60 | Significant protection |
| s.c. PTZ | 15, 30, 60 | Significant protection |
| 6-Hz (44 mA) | 15, 30, 60 | Potent protection |
The anticonvulsant activity is believed to arise from the modulation of neurotransmitter systems and ion channels involved in seizure activity. The compound's ability to inhibit certain enzymes and receptors may enhance its therapeutic potential against epilepsy.
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are crucial for evaluating the safety and efficacy of new drugs. Studies on AS-1 revealed:
- Permeability : High permeability in parallel artificial membrane permeability assays.
- Metabolic Stability : Excellent stability on human liver microsomes with minimal inhibition of CYP450 enzymes.
- Hepatotoxicity : No significant hepatotoxic effects observed at concentrations up to 10 μM .
Case Studies
In one study involving zebrafish models, incubation with AS-1 resulted in a significant decrease in epileptiform-like events during electroencephalographic assessments. This suggests that similar compounds may have potential applications in treating drug-resistant epilepsy .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Functional Group Analysis
- Bromopyridine vs. Pyridin-2-ylmethyl () : The target’s 5-bromo substitution introduces steric bulk and electronic effects absent in the pyridin-2-ylmethyl analog. Bromine’s electronegativity may enhance binding to hydrophobic pockets or act as a synthetic handle for further derivatization.
- Aromatic vs.
- Dimeric vs. Monomeric Design (): W-84’s dimeric structure incorporates two phthalimide units linked via a hexyl chain, which may improve avidity in target engagement but reduce metabolic stability compared to the monomeric target compound.
Research Implications and Limitations
- Pharmacological Potential: The bromopyridine-phthalimide scaffold is understudied but shares motifs with kinase inhibitors (e.g., imatinib’s pyridine backbone) and proteolysis-targeting chimeras (PROTACs) leveraging phthalimide for E3 ligase recruitment.
- Data Gaps: No direct bioavailability, toxicity, or target-binding data are available in the evidence. Future studies should prioritize assays for solubility (logS), plasma stability, and kinase profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
